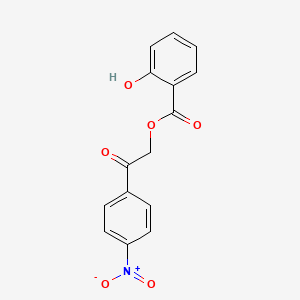
2-(4-nitrophenyl)-2-oxoethyl salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-2-oxoethyl salicylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
科学研究应用
2-(4-nitrophenyl)-2-oxoethyl salicylate has potential applications in various fields of scientific research. One of the most significant applications is in the development of new drugs. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.
作用机制
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl salicylate involves its interaction with enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It also modulates the activity of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has anti-inflammatory and analgesic effects, which are attributed to its inhibition of cyclooxygenase enzymes. It also has antioxidant properties, which protect cells from oxidative damage. Additionally, this compound has been shown to modulate the immune system, leading to a reduction in inflammation and an improvement in immune function.
实验室实验的优点和局限性
One of the advantages of using 2-(4-nitrophenyl)-2-oxoethyl salicylate in lab experiments is its availability and relatively low cost compared to other compounds with similar properties. It is also stable and easy to handle, making it a suitable candidate for various experimental procedures. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on 2-(4-nitrophenyl)-2-oxoethyl salicylate. One of the most significant directions is the development of new drugs based on this compound. This could involve modifications to its chemical structure to improve its pharmacological properties. Additionally, further studies are needed to understand the mechanism of action of this compound in more detail, as well as its potential applications in other fields such as neurodegenerative diseases and metabolic disorders.
Conclusion
This compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
合成方法
There are several methods for synthesizing 2-(4-nitrophenyl)-2-oxoethyl salicylate. One of the most common methods involves the reaction between salicylic acid and 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield this compound. Other methods involve the use of different starting materials and reaction conditions.
属性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c17-13-4-2-1-3-12(13)15(19)22-9-14(18)10-5-7-11(8-6-10)16(20)21/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEYNNONQZEGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5773244.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5773263.png)


![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)


![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)


